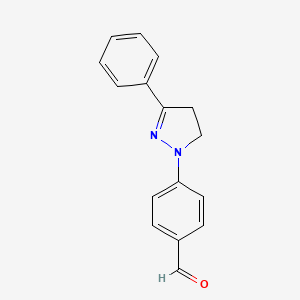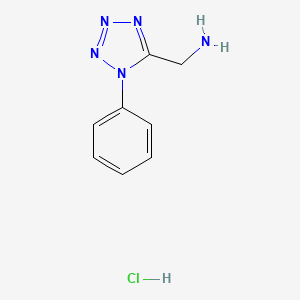![molecular formula C8H12N2O6S B1351397 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one CAS No. 227458-60-8](/img/structure/B1351397.png)
8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One is a complex organic compound belonging to the class of c-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via a C-glycosidic bond . This compound has a unique structure that includes multiple hydroxyl groups, a thioxo group, and a spiro linkage, making it an interesting subject for scientific research.
Scientific Research Applications
8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of c-glycosyl compounds and their reactivity.
Biology: Its interactions with biological molecules, such as enzymes, are of interest for understanding metabolic pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the context of enzyme inhibition.
Mechanism of Action
Target of Action
The primary target of 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one is Glycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose.
Mode of Action
The exact mode of action of this compound on its target is currently not available . .
Biochemical Pathways
The biochemical pathways affected by this compound are not available . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently not available . These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body.
Result of Action
The molecular and cellular effects of the compound’s action are currently not available . .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently not available . Such factors could include pH, temperature, and the presence of other molecules or ions in the environment.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One typically involves multi-step organic reactions. The starting materials often include simple sugars and thiourea derivatives. The reaction conditions usually require controlled temperatures and pH levels to ensure the correct formation of the spiro linkage and the incorporation of the thioxo group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its experimental status. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the thioxo group can yield thiols .
Comparison with Similar Compounds
Similar Compounds
8,9,10-Trihydroxy-7-Hydroxymethyl-3-Methyl-6-Oxa-1,3-Diaza-Spiro[4.5]Decane-2,4-Dione: Similar in structure but with a methyl group instead of a thioxo group.
8,9,10-Trihydroxy-7-(Hydroxymethyl)-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One: A closely related compound with slight variations in the hydroxymethyl group.
Uniqueness
The uniqueness of 8,9,10-Trihydroxy-7-Hydroxymethyl-2-Thioxo-6-Oxa-1,3-Diaza-Spiro[4.5]Decan-4-One lies in its specific combination of functional groups and its spiro linkage, which confer distinct chemical and biological properties. Its ability to inhibit glycogen phosphorylase sets it apart from other similar compounds .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one involves the condensation of 2-aminoethanethiol with glyoxal in the presence of sodium acetate to form 2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one. This intermediate is then reacted with formaldehyde and sodium hydroxide to form 7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one. Finally, this compound is oxidized with potassium permanganate to yield the desired product.", "Starting Materials": [ { "Name": "2-aminoethanethiol", "Amount": "1 equivalent" }, { "Name": "glyoxal", "Amount": "1 equivalent" }, { "Name": "sodium acetate", "Amount": "1 equivalent" }, { "Name": "formaldehyde", "Amount": "1 equivalent" }, { "Name": "sodium hydroxide", "Amount": "1 equivalent" }, { "Name": "potassium permanganate", "Amount": "1 equivalent" } ], "Reaction": [ { "Step": "Condensation of 2-aminoethanethiol with glyoxal in the presence of sodium acetate", "Conditions": "Room temperature, under nitrogen atmosphere", "Reagents": [ { "Name": "2-aminoethanethiol", "Amount": "1 equivalent" }, { "Name": "glyoxal", "Amount": "1 equivalent" }, { "Name": "sodium acetate", "Amount": "1 equivalent" } ] }, { "Step": "Reaction of intermediate with formaldehyde and sodium hydroxide", "Conditions": "Room temperature, under nitrogen atmosphere", "Reagents": [ { "Name": "Intermediate from step 1", "Amount": "1 equivalent" }, { "Name": "formaldehyde", "Amount": "1 equivalent" }, { "Name": "sodium hydroxide", "Amount": "1 equivalent" } ] }, { "Step": "Oxidation of compound with potassium permanganate", "Conditions": "Room temperature, under nitrogen atmosphere", "Reagents": [ { "Name": "Compound from step 2", "Amount": "1 equivalent" }, { "Name": "potassium permanganate", "Amount": "1 equivalent" } ] } ] } | |
CAS No. |
227458-60-8 |
Molecular Formula |
C8H12N2O6S |
Molecular Weight |
264.26 g/mol |
IUPAC Name |
(5R,7R,8S,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C8H12N2O6S/c11-1-2-3(12)4(13)5(14)8(16-2)6(15)9-7(17)10-8/h2-5,11-14H,1H2,(H2,9,10,15,17)/t2-,3-,4+,5-,8-/m1/s1 |
InChI Key |
OEWLGQKSTDZKFN-UXDJRKLDSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@]2(O1)C(=O)NC(=S)N2)O)O)O)O |
SMILES |
C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)


![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)
![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)





